molecular formula C10H13NO2 B092154 3-(Dimethylamino)phenyl acetate CAS No. 17579-36-1

3-(Dimethylamino)phenyl acetate

Número de catálogo: B092154
Número CAS: 17579-36-1
Peso molecular: 179.22 g/mol
Clave InChI: PDKHRSDHGQFHEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Dimethylamino)phenyl acetate is an aromatic ester featuring a phenyl ring substituted with a dimethylamino group (–N(CH₃)₂) at the meta position and an acetate ester (–OAc) at the para position. This compound combines the electron-donating dimethylamino group, which enhances solubility and basicity, with the hydrolytically labile acetate ester. The dimethylamino group may facilitate interactions with biological targets or influence reaction kinetics in synthetic pathways.

Propiedades

Número CAS

17579-36-1

Fórmula molecular

C10H13NO2

Peso molecular

179.22 g/mol

Nombre IUPAC

[3-(dimethylamino)phenyl] acetate

InChI

InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3

Clave InChI

PDKHRSDHGQFHEY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)N(C)C

SMILES canónico

CC(=O)OC1=CC=CC(=C1)N(C)C

Otros números CAS

17579-36-1

Sinónimos

3-Acetoxy-N,N-dimethylaniline

Origen del producto

United States

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Analgesic Properties
3-(Dimethylamino)phenyl acetate is being investigated for its potential use as an analgesic agent. Research indicates that compounds with similar structures exhibit pain-relieving properties without the severe side effects associated with traditional opioids. For instance, studies on related compounds have shown efficacy in treating chronic pain while minimizing risks like addiction and respiratory depression .

Drug Development
The compound's structure allows it to serve as a precursor in synthesizing more complex pharmaceutical agents. Its derivatives are being explored for their potential in treating various conditions, including neurological disorders and cancer. The versatility of the dimethylamino group enhances the pharmacological profile of these derivatives, making them suitable candidates for further development in drug formulation .

Material Science

Dye Production
this compound has been utilized in the production of dyes, particularly in the paper industry. It serves as a colorant due to its ability to form stable complexes with various substrates. The compound's chemical stability and colorfastness make it an attractive option for manufacturers looking to produce high-quality paper products .

Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its properties can enhance the mechanical strength and thermal stability of polymers, making it beneficial in producing durable materials for industrial applications .

Chemical Synthesis

Silylation Agent
this compound acts as a silylating agent in organic synthesis. Its application in modifying surfaces, particularly silicon dioxide, has been documented, showcasing its effectiveness in enhancing the reactivity of substrates for further chemical transformations . This property is particularly valuable in developing advanced materials and nanotechnology applications.

Environmental Considerations

While this compound shows promise in various applications, environmental assessments indicate that its use must be managed carefully. Regulatory evaluations suggest that while it does not accumulate significantly in biological organisms, its release into the environment should be monitored to prevent potential ecological impacts .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceutical US Patent USRE39593E1Investigated analgesic effects; potential for fewer side effects compared to opioids.
Dye Production Health Canada ReportUsed as a dye in paper products; assessed for environmental impact but deemed safe at current exposure levels.
Chemical Synthesis ResearchGate PublicationDemonstrated effectiveness as a silylating agent; enhances reactivity of silicon-based compounds.

Análisis De Reacciones Químicas

Fries Rearrangement

The acetate undergoes Fries rearrangement under Lewis acid catalysis. Heating 3-(dimethylamino)phenyl acetate with AlCl₃ (10 equiv) at 60°C for 48 hours yields a rearranged product in 21% yield .

Key Data

  • Catalyst : AlCl₃ (solvent-free conditions)

  • Temperature : 60°C

  • Time : 48 hours

  • Product : Aryl ketone derivative (structure unconfirmed in source)

The low yield suggests competing side reactions or instability of intermediates.

Condensation with Dihydroxynaphthalene

This compound participates in condensation reactions. Reacting the acetate with 1,6-dihydroxynaphthalene under acidic conditions produces Me-SNARF , a pH-sensitive fluorophore, in 61% yield .

Reaction Scheme

text
This compound + 1,6-dihydroxynaphthalene → Me-SNARF (via acid-catalyzed condensation)

Applications : Me-SNARF is used in intracellular pH sensing due to its fluorescence properties.

Friedel-Crafts Acylation Attempts

Efforts to directly acylate 3-dimethylaminophenol via Friedel-Crafts chemistry face challenges due to the reactivity of the phenolic oxygen. To circumvent this, the hydroxyl group is first protected as a methyl ether using NaH/CH₃I (98% yield ) . Subsequent Friedel-Crafts acylation with AlCl₃ remains unreported in the provided sources, indicating potential difficulties in selectivity or stability.

Derivatization via Cross-Coupling

While not directly involving this compound, related compounds like 3-(dimethylamino)phenylboronic acid pinacol ester are synthesized from 3-bromo-N,N-dimethylaniline. This intermediate participates in Suzuki-Miyaura cross-coupling to form biaryl structures .

Example Reaction

text
3-Bromo-N,N-dimethylaniline → Grignard reagent → Boronic ester → Suzuki coupling with aryl halides

Stability and Functional Group Reactivity

  • The acetate group is hydrolytically labile under strongly acidic or basic conditions.

  • The dimethylamino group directs electrophilic substitution to the para position but may coordinate Lewis acids during reactions .

Comparación Con Compuestos Similares

Structural Analogues in Pharmaceuticals

Ulipristal Acetate

  • Structure: 11β-[4-(Dimethylamino)phenyl]-3,20-dioxo-19-norpregna-4,9-dien-17-yl acetate .
  • Key Differences : Incorporates a steroidal backbone, unlike the simpler phenyl acetate structure.
  • Functional Impact: The acetate ester and dimethylamino phenyl group contribute to its antiprogestogenic activity, but the steroid framework dictates receptor binding specificity.

Rivastigmine

  • Structure: (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate .
  • Key Differences: Carbamate functional group instead of an ester; dimethylaminoethyl substituent rather than dimethylamino directly on the phenyl ring.
  • Functional Impact : The carbamate group provides sustained cholinesterase inhibition, while the ethyl spacer alters pharmacokinetics compared to direct phenyl substitution.

Pyrazole Derivatives (Compounds 14–19)

  • Structure: Methyl benzoates with dimethylamino propyl/phenyl substituents on pyrazole rings .
  • Key Differences: Pyrazole core vs.
  • Functional Impact : Demonstrated utility in amyloidogenic pathway modulation, suggesting neuropharmacological relevance distinct from ester hydrolysis.

Chalcone Derivative (Compound 35)

  • Structure: (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxy-4-methoxy-3-propylphenyl)prop-2-en-1-one .
  • Key Differences : α,β-unsaturated ketone system instead of an ester.
  • Functional Impact : The conjugated system enables antitumor activity via intercalation or redox cycling, diverging from ester-based mechanisms.

Catalyst 4a

  • Structure: 3-(Dimethylamino)phenyl acetate integrated into a naphthalene-sulfamoyl framework .
  • Key Differences : Complex heterocyclic core with acetylated hydroxyl groups.
  • Functional Impact : The acetate group facilitates transesterification during synthesis, highlighting its role in catalytic applications.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Biological/Industrial Relevance Source
This compound C₁₀H₁₃NO₂ 179.22 Phenyl, dimethylamino, acetate Synthetic intermediate, potential APIs Inferred
Ulipristal acetate C₃₀H₃₇NO₄ 475.63 Steroid, dimethylamino phenyl, acetate Antiprogestogenic agent
Pyrazole derivative (14) C₂₇H₃₈N₄O₂ 450.62 Pyrazole, dimethylamino propyl Amyloidogenic pathway modulation
Chalcone (35) C₁₉H₂₀BrO₃ 375.06 Chalcone, dimethylamino phenyl Antitumor activity

Research Findings and Implications

  • Pharmacological Potential: The dimethylamino phenyl group enhances target affinity in compounds like Ulipristal acetate, while the acetate ester in simpler derivatives may improve blood-brain barrier penetration .
  • Synthetic Utility : Transesterification (e.g., ) and carbodiimide-mediated coupling (e.g., ) are critical for modifying ester derivatives .
  • Structure-Activity Relationships : Substituent position (meta vs. para) and core heterocycles (pyrazole vs. phenyl) significantly alter biological activity and stability .

Q & A

Q. What are the optimal conditions for synthesizing 3-(Dimethylamino)phenyl acetate in laboratory settings?

Methodological Answer: The synthesis typically involves condensation reactions using tertiary amines (e.g., triethylamine, TEA) as catalysts. For example, heating a mixture of a diclofenac derivative and L-phenylalanine 3-aminopropanol ureidoamide at 100°C in the presence of TEA yields structurally similar acetates . Purification via column chromatography with dichloromethane/methanol (9.5:0.5) is recommended to isolate the product with >95% purity .

Q. How can researchers purify this compound to ensure high yield and purity?

Methodological Answer: Column chromatography remains the gold standard for purification. Solvent systems like dichloromethane/methanol gradients (e.g., 9.5:0.5) effectively separate the target compound from byproducts . For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients can resolve impurities, as demonstrated in analogous coumarin-based acetate syntheses .

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, HRMS can verify the exact mass (e.g., 241.28 g/mol for C₁₅H₁₅NO₂) . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can temporal degradation of this compound impact long-term biochemical assays?

Methodological Answer: The compound degrades under prolonged exposure to light or humidity, altering its activity in enzyme assays. Stability studies under controlled conditions (e.g., 4°C in anhydrous solvents) are essential. For instance, analogs like phenylacetyl-CoA ligase substrates show reduced activity after 72 hours at room temperature . Include degradation kinetics (e.g., half-life calculations) in experimental protocols .

Q. What strategies resolve contradictions in biochemical assay data involving this compound?

Methodological Answer: Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts, combine spectrophotometric assays (e.g., monitoring NADH oxidation) with HPLC-based metabolite profiling . Control for batch-to-batch variability by standardizing synthesis protocols and purity thresholds (>95% by HPLC) .

Q. How does this compound interact with multi-enzyme systems in aromatic compound metabolism?

Methodological Answer: The compound acts as a competitive inhibitor or substrate for enzymes like phenylacetate-CoA ligase. Use isotopic labeling (e.g., ¹⁴C-acetate) to track its incorporation into metabolic pathways . In vitro studies with liver microsomes or recombinant enzymes can quantify binding affinities (Km/Vmax) and identify off-target interactions .

Q. What experimental designs mitigate cross-reactivity in assays using this compound derivatives?

Methodological Answer: Employ structure-activity relationship (SAR) studies to identify critical functional groups. For example, substituting the dimethylamino group with methoxy or halogens reduces nonspecific binding in coumarin-based analogs . Pair competitive inhibition assays with molecular docking simulations to predict binding sites .

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Standardize synthesis protocols (e.g., reaction time, temperature) and document purification steps rigorously . Use certified reference materials (CRMs) for calibration, and validate analytical methods (e.g., HPLC retention times, NMR shifts) across multiple labs .

Methodological Challenges

Q. What are the limitations of using this compound in in vivo studies?

Methodological Answer: Poor bioavailability due to rapid hepatic metabolism limits its use in systemic applications. To address this, develop prodrug derivatives (e.g., ester-protected forms) or use localized delivery systems (e.g., nanoparticles) . Monitor plasma stability via LC-MS to quantify parent compound retention .

Q. How can computational modeling enhance the design of this compound analogs?

Methodological Answer: Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations model interactions with target proteins (e.g., phenylacetate-CoA ligase) to guide synthetic modifications . Validate predictions with in vitro binding assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.